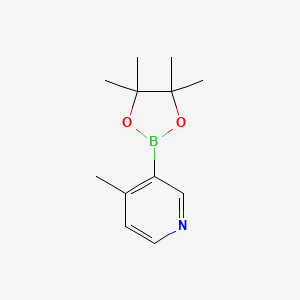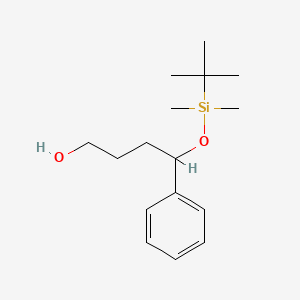
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol
Overview
Description
“4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” is a chemical compound with the molecular formula (CH3)3CSi(CH3)2O(CH2)4OH . It is a type of organosilane, which are compounds containing carbon-silicon bonds .
Synthesis Analysis
While specific synthesis methods for “4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl (chloro)dimethylsilane can be used as a starting material . In another method, imidazole and dimethylformamide (DMF) are used with tert-butyldimethylsilyl chloride (TBDMS-Cl) to convert various alcohols to tert-butyldimethylsilyl ethers .Molecular Structure Analysis
The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” consists of a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a four-carbon chain ending in a hydroxyl group . The SMILES string representation of this compound is CC©©Si©OCCCCO .Chemical Reactions Analysis
The tert-butyldimethylsilyl group in “4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” can participate in various chemical reactions. For example, it can act as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . Additionally, it can undergo transetherification and etherification of benzylic hydroxy groups in alcoholic solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” include a refractive index of n20/D 1.4390 (lit.), a boiling point of 63-66 °C/0.3 mmHg (lit.), and a density of 0.888 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Complex Natural Products
The compound “4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol” may be used as a reagent or intermediate in the synthesis of complex natural products such as pharmaceuticals. Similar compounds have been used in the total synthesis of various natural products, indicating that this compound could play a role in such processes .
Organic Synthesis Reactions
This compound could be involved in organic synthesis reactions, serving as a protecting group for alcohols or other functional groups during chemical transformations. Protecting groups like the tert-butyldimethylsilyl (TBDMS) moiety are commonly used to prevent certain reactions from occurring at specific sites within a molecule during multi-step synthesis .
Mechanism of Action
The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis. It increases the hydrolytic stability of the compound, making it more resistant to solvolysis . The group can be rapidly cleaved to yield alcohols by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .
Safety and Hazards
properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-4-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2Si/c1-16(2,3)19(4,5)18-15(12-9-13-17)14-10-7-6-8-11-14/h6-8,10-11,15,17H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHQYBEZGQPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CCCO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725109 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butyldimethylsilyl)oxy)-4-phenylbutan-1-ol | |
CAS RN |
241818-03-1 | |
| Record name | 4-{[tert-Butyl(dimethyl)silyl]oxy}-4-phenylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40725109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



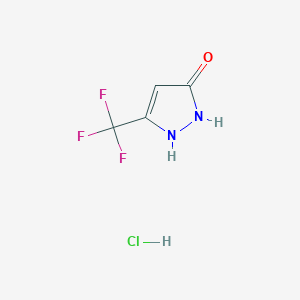
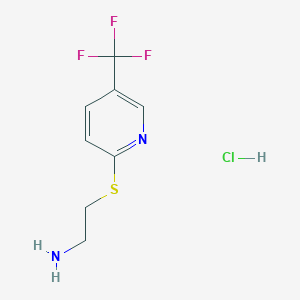
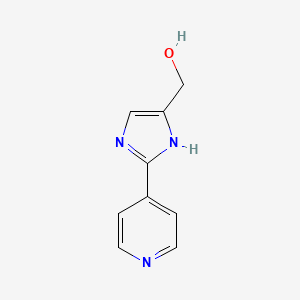
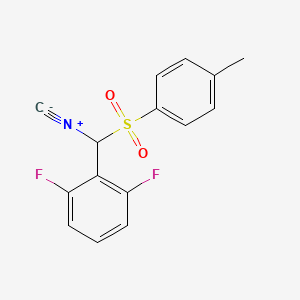
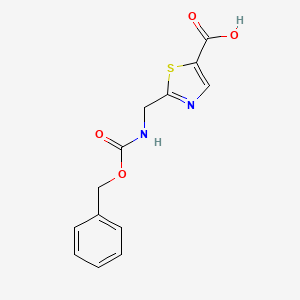
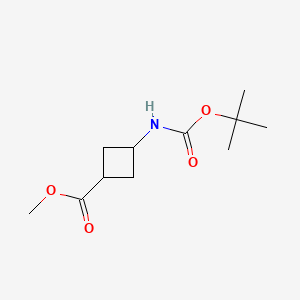
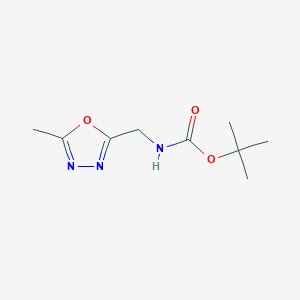
![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)
![2-(N-[2-Oxo-2-[4-(2-phenylethenyl)piperazin-1-yl]ethyl]anilino)acetic acid](/img/structure/B1398651.png)
![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)
